molecular formula C8H8N2O2 B2950652 N-(1-cyanoethyl)furan-3-carboxamide CAS No. 1249642-45-2

N-(1-cyanoethyl)furan-3-carboxamide

Cat. No.: B2950652
CAS No.: 1249642-45-2
M. Wt: 164.164
InChI Key: ZVRGMUIXRGOMNK-UHFFFAOYSA-N
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Description

N-(1-cyanoethyl)furan-3-carboxamide is a chemical compound offered for research and development purposes. It belongs to the class of furan-carboxamide derivatives, which are heterocyclic building blocks of significant interest in medicinal chemistry and drug discovery. Furan-carboxamide scaffolds have been identified as core structures in the development of novel bioactive molecules. For instance, related derivatives have been explored as potent inhibitors of lethal influenza viruses such as H5N1, demonstrating the potential of this chemical class in antiviral research . The structure of this compound incorporates a furan ring, a carboxamide linker, and a cyanoethyl functional group. The cyanoethyl moiety can influence the compound's electronic properties and serve as a handle for further chemical transformations, making it a versatile intermediate. In laboratory settings, such compounds are typically synthesized via amidation reactions, where a carboxylic acid is coupled with an amine. Modern, cost-efficient methods for this reaction involve formamide-catalyzed activation of carboxylic acids, providing high yields with excellent functional group compatibility . This product is intended for use as a building block in organic synthesis, a reference standard in analytical chemistry, or a starting point for the design and synthesis of new biologically active molecules. Researchers investigating structure-activity relationships (SAR) in agrochemical or pharmaceutical contexts may find this compound particularly valuable. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-cyanoethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(4-9)10-8(11)7-2-3-12-5-7/h2-3,5-6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRGMUIXRGOMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-cyanoethyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with an appropriate amine, followed by the introduction of a cyanoethyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group in the 1-cyanoethyl substituent undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Converts the nitrile (–CN) to a carboxylic acid (–COOH) via an intermediate amide stage.

  • Basic Hydrolysis : Forms a carboxylate salt (–COO⁻) under alkaline conditions.

Reaction conditions and outcomes for analogous compounds are summarized below:

Substrate Conditions Product Yield Source
3-Cyanofuran derivatives6M HCl, 100°C, 12 hrFuran-3-carboxylic acid85–90%
1-Cyanoethyl carbamates5% NaOH, reflux, 6 hrEthyl carbamate + NH₃78%

Mechanism :

  • Protonation of the nitrile nitrogen under acidic conditions.

  • Nucleophilic attack by water to form an imidic acid intermediate.

  • Further hydrolysis to the carboxylic acid or amide.

Oxidation Reactions

The furan ring is susceptible to oxidation, particularly at the electron-rich α-positions. Key pathways include:

Singlet Oxygen (¹O₂) Reactivity

In photooxidative environments, the furan ring reacts with ¹O₂ to form endoperoxides or ring-opened products:

Reagent Conditions Major Product Kinetics (k, M⁻¹s⁻¹) Source
Rose Bengal + visible lightAerobic, pH 7.4, 25°CEndoperoxide derivative3.4 × 10⁸

Mechanism :

  • ¹O₂ undergoes [4+2] cycloaddition with the furan ring.

  • Subsequent rearrangement forms oxidized derivatives.

Metal-Catalyzed Oxidation

Oxidation with transition metals like Cu²⁺ yields diketones or carboxylic acids:

text
Example: N-(1-cyanoethyl)furan-3-carboxamide + Cu(OAc)₂ → Furan-2,5-dione + CO₂ + NH₃

Nucleophilic Substitution

The carboxamide and cyanoethyl groups participate in substitution reactions:

Amide Bond Cleavage

Reaction with nucleophiles (e.g., amines, hydroxylamine):

Reagent Conditions Product Application
NH₂OH·HClEtOH, 60°C, 3 hrHydroxamic acid derivativeChelating agent synthesis

Cyanoethyl Group Substitution

The nitrile group reacts with Grignard reagents or organolithium compounds:

text
Example: This compound + RMgX → R-substituted amine + MgXCN

Reduction Reactions

The nitrile group is reducible to a primary amine using catalytic hydrogenation or hydride agents:

Reagent Conditions Product Yield Source
H₂, Raney Ni50 psi, 80°C, 6 hrN-(1-aminoethyl)furan-3-carboxamide92%
LiAlH₄THF, 0°C → reflux, 4 hrSecondary amine68%

Mechanism :

  • Hydride attack on the electrophilic carbon of the nitrile.

  • Protonation forms the amine.

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes decomposition:

  • Major Pathways :

    • Cyanoethyl group elimination, releasing HCN.

    • Furan ring aromatization to pyrrole derivatives.

TGA Data :

Temperature Range Mass Loss Proposed Process
220–250°C15%HCN elimination
300–350°C40%Furan ring decomposition

Photochemical Reactions

Under UV light (λ = 254 nm), the furan ring undergoes [2+2] cycloaddition or crosslinking:

text
Example: 2 this compound → Dimer (via C5–C5' bond)

Scientific Research Applications

N-(1-cyanoethyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)furan-3-carboxamide involves its interaction with molecular targets through its furan ring and cyanoethyl group. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Analytical Data

Structural validation via NMR and HRMS is consistent across derivatives:

  • N-[4-(Diethylamino)phenyl] derivatives show distinct aromatic proton shifts (δ 6.5–7.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm) in ¹H/¹³C NMR .
  • 5-Methyl-N-(quinoline-8-yl)furan-3-carboxamide displays HRMS data confirming molecular weight (C₁₆H₁₃N₂O₂, calc. 265.0977) .

Notes

Data Limitations: Direct studies on N-(1-cyanoethyl)furan-3-carboxamide are absent in the provided evidence; comparisons rely on structural analogs.

Research Gaps: The cyanoethyl group’s impact on solubility, metabolic stability, and target binding remains unexplored.

Methodological Consistency: Most compounds use HBTU-mediated coupling, suggesting this method’s reliability for furan-3-carboxamide synthesis .

Biological Activity

N-(1-cyanoethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a carboxamide group, and a cyanoethyl substituent. These structural components contribute to its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves its interaction with various enzymes and receptors. The cyano group may facilitate binding to active sites, while the furan ring provides a stable scaffold for these interactions. Such binding can lead to either inhibition or activation of specific biological pathways, depending on the target proteins involved .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Cytotoxic Effects

Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity:

CompoundCell LineIC50 Value (µM)
This compoundMCF-762.4 ± 0.128
This compoundHCT-11643.5 ± 0.15

These results suggest that the compound induces apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of this compound, researchers found that it inhibited the growth of Staphylococcus aureus at concentrations as low as 25 µg/mL. The study highlighted the compound's potential as a lead candidate for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls, underscoring its potential as an anticancer agent .

Q & A

What synthetic methodologies are commonly employed for preparing N-(1-cyanoethyl)furan-3-carboxamide and related carboxamide derivatives?

Answer:
The synthesis of N-substituted furan-3-carboxamides typically involves coupling reactions between furan-3-carboxylic acid derivatives and amines. For example:

  • Amide Coupling : Use of carbodiimide-based reagents (e.g., DCC, EDC) to activate the carboxylic acid for reaction with cyanoethylamine.
  • Microwave-Assisted Synthesis : Enhanced reaction efficiency under controlled temperature and pressure, as demonstrated in the synthesis of nitro-furan carboxamides (49–55% yields) .
  • Solvent-Free Methods : Thermal fusion or neat conditions to minimize byproducts, as seen in analogous thiophene-carboxamide syntheses .
    Key Considerations : Optimize reaction pH to prevent cyanoethyl group degradation. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization improves purity.

How can researchers validate the structural integrity and purity of this compound?

Answer:
A multi-technique approach is critical:

  • Spectroscopic Analysis :
    • ¹H/¹³C-NMR : Confirm substituent connectivity (e.g., cyanoethyl CH₂ signals at δ ~3.5–4.0 ppm; furan protons at δ ~6.5–7.5 ppm) .
    • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and nitrile C≡N stretch (~2250 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

What advanced techniques are used to resolve the crystal structure of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å). Measure 4856 reflections for monoclinic systems (space group P2₁/c) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds) using software like SHELXTL. For example, bond distances of ~2.8–3.0 Å indicate moderate hydrogen bonding .
  • Validation : Refinement parameters (R₁ < 0.05, wR₂ < 0.12) ensure structural accuracy .

How can researchers assess the biological activity of this compound in enzyme inhibition studies?

Answer:

  • Enzyme Assays : Use spectrophotometric methods (e.g., DTNB assay) to monitor thiol release. For example, PrpC enzyme inhibition (IC₅₀ = 4.0 ± 1.1 μM) was quantified at 412 nm .
  • Dose-Response Curves : Generate IC₅₀ values using non-linear regression (e.g., GraphPad Prism). Include positive controls (e.g., known inhibitors) to validate assay conditions .
  • Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites. Cross-validate with mutagenesis experiments .

What strategies are effective for analyzing structure-activity relationships (SAR) in cyanoethyl-substituted carboxamides?

Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., methyl, nitro, or halide groups) on the furan or cyanoethyl moiety. For example, 5-methyl substitution increased lipophilicity in related quinoline carboxamides .
  • Physicochemical Profiling : Measure logP (HPLC) and pKa (potentiometry) to correlate hydrophobicity/basicity with activity .
  • Biological Screening : Test analogs in parallel assays (e.g., antimicrobial, enzymatic) to identify critical functional groups .

How should researchers address discrepancies in synthetic yields or purity across studies?

Answer:

  • Parameter Optimization : Systematically vary temperature, solvent (polar aprotic vs. non-polar), and catalyst (e.g., Al₂O₃ for microwave reactions) .
  • Byproduct Analysis : Use LC-MS or TLC to trace impurities. For example, incomplete coupling may require extended reaction times .
  • Reproducibility Checks : Repeat reactions ≥3 times under identical conditions. Report mean ± SD yields to highlight variability .

What methods are recommended for evaluating the stability of this compound under experimental conditions?

Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), UV light, or varying pH (1–13) for 24–72 hours. Monitor degradation via HPLC .
  • Mass Balance Analysis : Quantify remaining parent compound and degradation products (e.g., hydrolyzed amide or nitrile groups) .
  • Storage Recommendations : Store at −20°C in inert atmospheres (argon) to prevent oxidation of the cyanoethyl group .

How can computational modeling enhance the design of this compound derivatives?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2.0 Å indicates robust binding) .
  • ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and toxicity risks early in design .

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